Benzene, 1,1'-sulfonylbis[4-fluoro-

Description

The exact mass of the compound Benzene, 1,1'-sulfonylbis[4-fluoro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1,1'-sulfonylbis[4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-sulfonylbis[4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

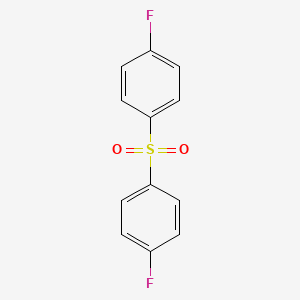

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-(4-fluorophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVUIVUKKJTSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059934 | |

| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless, crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Difluorodiphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

383-29-9 | |

| Record name | 4,4′-Difluorodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-fluorophenyl)sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 383-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-fluorophenyl)sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(p-fluorophenyl)sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW93VS9RT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzene, 1,1'-sulfonylbis[4-fluoro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene, 1,1'-sulfonylbis[4-fluoro-, commonly known as bis(4-fluorophenyl) sulfone, is a key organosulfur compound with significant applications in materials science and pharmaceutical development. Its rigid structure, thermal stability, and the presence of fluorine atoms impart unique properties that make it a valuable building block for high-performance polymers such as polyetheretherketone (PEEK) and a scaffold in the design of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of bis(4-fluorophenyl) sulfone, including detailed experimental protocols and a summary of its physicochemical and spectral properties. While its direct modulation of specific signaling pathways is not extensively documented in publicly available literature, its prevalence in medicinal chemistry suggests its role as a crucial intermediate for compounds with therapeutic potential.

Introduction

Bis(4-fluorophenyl) sulfone is a symmetrical diaryl sulfone characterized by a central sulfonyl group flanked by two 4-fluorophenyl rings. The strong electron-withdrawing nature of the sulfonyl group and the fluorine atoms significantly influences the electronic properties of the aromatic rings, making them susceptible to nucleophilic aromatic substitution. This reactivity is harnessed in the synthesis of various polymers and pharmaceutical intermediates.[1] This guide aims to provide researchers and professionals in drug development with a detailed understanding of the synthesis and characterization of this important molecule.

Synthesis of Bis(4-fluorophenyl) sulfone

The most common and industrially viable method for the synthesis of bis(4-fluorophenyl) sulfone is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the reaction of 4-fluorobenzenesulfonyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Synthesis

Materials:

-

4-Fluorobenzenesulfonyl chloride (1.0 eq)

-

Fluorobenzene (excess, serves as both reactant and solvent)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Anhydrous dichloromethane (DCM) (optional, as a co-solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or methanol for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride and anhydrous dichloromethane (if used). The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of 4-fluorobenzenesulfonyl chloride in excess fluorobenzene is added dropwise from the dropping funnel to the cooled suspension of aluminum chloride with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 40-50 °C if DCM is used, or higher if only fluorobenzene is the solvent) for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice containing concentrated hydrochloric acid. This step quenches the reaction and dissolves the aluminum salts.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude bis(4-fluorophenyl) sulfone is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford a white crystalline solid.[2][3][4] The purity of the final product can be assessed by its melting point and spectroscopic analysis.

Diagram of the Synthesis Workflow:

Caption: Experimental workflow for the synthesis of bis(4-fluorophenyl) sulfone.

Characterization of Bis(4-fluorophenyl) sulfone

The structure and purity of the synthesized bis(4-fluorophenyl) sulfone are confirmed using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈F₂O₂S | [5] |

| Molecular Weight | 254.25 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 98-100 °C | [5] |

| CAS Number | 383-29-9 | [5] |

Spectroscopic Data

The spectroscopic data provides definitive structural confirmation of bis(4-fluorophenyl) sulfone.

The ¹H and ¹³C NMR spectra are characteristic of the symmetrical structure of the molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | ~7.9 - 8.0 | Multiplet | - |

| Aromatic Protons | ~7.2 - 7.3 | Multiplet | - |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| C-S | ~138.5 |

| C-F | ~165.5 (d, ¹JCF ≈ 255 Hz) |

| Aromatic CH | ~131.5 (d, ³JCF ≈ 10 Hz) |

| Aromatic CH | ~116.5 (d, ²JCF ≈ 22 Hz) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

The FTIR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| S=O | Asymmetric stretch | ~1330-1350 |

| S=O | Symmetric stretch | ~1150-1170 |

| C-S | Stretch | ~700-800 |

| C-F | Stretch | ~1220-1240 |

| Aromatic C=C | Stretch | ~1590, 1490 |

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[7]

| m/z | Relative Intensity (%) | Assignment |

| 254 | High | [M]⁺ (Molecular ion) |

| 159 | Moderate | [M - C₆H₄F]⁺ |

| 127 | Moderate | [C₆H₄FSO]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Role in Drug Development and Signaling Pathways

Bis(4-fluorophenyl) sulfone is a prominent scaffold in medicinal chemistry.[8] The diaryl sulfone motif is present in a number of biologically active compounds. The fluorine substituents can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[9]

While bis(4-fluorophenyl) sulfone itself is primarily used as a synthetic intermediate, derivatives incorporating this moiety have shown a range of biological activities. For instance, diaryl sulfone derivatives have been investigated for their antimicrobial and antioxidant properties.[10] The structural rigidity and the potential for hydrogen bonding with the sulfonyl group make it an attractive core for designing enzyme inhibitors.

A comprehensive search of the current literature did not reveal specific studies detailing the direct interaction or modulation of cellular signaling pathways by bis(4-fluorophenyl) sulfone. Its role in drug development is predominantly as a precursor to more complex molecules. The biological activity of these final compounds is determined by the overall molecular structure, and it is plausible that they interact with various signaling pathways. However, attributing a specific signaling pathway modulation to the bis(4-fluorophenyl) sulfone core itself is not supported by the available data.

Diagram of Potential Logic in Drug Discovery:

Caption: Logical workflow for the use of bis(4-fluorophenyl) sulfone in drug discovery.

Conclusion

Bis(4-fluorophenyl) sulfone is a versatile and important chemical compound with well-established methods for its synthesis and characterization. The Friedel-Crafts reaction provides an efficient route to this molecule, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. While its direct involvement in modulating signaling pathways is not well-documented, its role as a fundamental building block in the synthesis of high-performance materials and as a scaffold for medicinal chemistry is undeniable. Further research into the biological activities of its derivatives may yet uncover specific interactions with cellular signaling networks, opening new avenues for therapeutic development. This guide provides a solid foundation for researchers and professionals working with or considering the use of bis(4-fluorophenyl) sulfone in their scientific endeavors. in their scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. Bis(4-fluorophenyl) sulfone 99 383-29-9 [sigmaaldrich.com]

- 6. Sulfone, bis(p-fluorophenyl) [webbook.nist.gov]

- 7. Sulfone, bis(p-fluorophenyl) [webbook.nist.gov]

- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Physicochemical properties of 4,4'-difluorodiphenyl sulfone

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Difluorodiphenyl Sulfone

Introduction

4,4'-Difluorodiphenyl sulfone, also known as bis(4-fluorophenyl) sulfone, is a chemical compound of significant interest in the fields of polymer chemistry and pharmaceutical synthesis. Its chemical structure, featuring two fluorophenyl groups linked by a sulfone bridge, imparts high thermal stability and chemical resistance. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

-

IUPAC Name: 1-fluoro-4-(4-fluorophenyl)sulfonylbenzene

-

Synonyms: Bis(4-fluorophenyl) sulfone, 4-Fluorophenyl sulfone[1][2][3]

-

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of 4,4'-difluorodiphenyl sulfone are summarized in the table below. This data is crucial for understanding its behavior in various chemical processes and for designing new materials.

| Property | Value | Reference |

| Physical Form | White to brown crystals or powder | [1][2] |

| Melting Point | 98-100 °C | [1][2][3] |

| Boiling Point | 367.9 ± 27.0 °C (Predicted) | [1][2] |

| Density | 1.3538 g/cm³ (Estimate) | [1][2] |

| Solubility | Soluble in methanol.[1][2] Generally, sulfones show limited solubility in water but are soluble in many organic solvents. | |

| Storage Temperature | Below +30°C | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 4,4'-difluorodiphenyl sulfone.

| Technique | Observation |

| Infrared (IR) Spectroscopy | The IR spectrum of sulfones is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The structure of 4,4'-difluorodiphenyl sulfone can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1][2] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[1][2] |

Experimental Protocols

Synthesis of 4,4'-Difluorodiphenyl Sulfone

A general procedure for the synthesis of 4,4'-difluorodiphenyl sulfone involves the copper-catalyzed reaction of a sodium arylsulfinate.[1][6]

Materials:

-

Sodium 4-fluorobenzenesulfinate

-

Copper(II) acetate (Cu(OAc)₂)

-

Acetonitrile (CH₃CN)

-

Silica gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A mixture of sodium 4-fluorobenzenesulfinate (1 mmol) and copper(II) acetate (0.5 mmol) in acetonitrile (1 mL) is prepared in a reaction vessel.[1][6]

-

The mixture is stirred at 60°C in the open air for 3 hours.[1][6]

-

After the reaction is complete, the mixture is cooled to room temperature.[1][6]

-

The cooled mixture is filtered to remove solid residues.[1][6]

-

The organic solvent (acetonitrile) is removed from the filtrate by evaporation under reduced pressure.[1][6]

-

The resulting residue is purified by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (1:10 ratio) as the eluent, to yield the pure 4,4'-difluorodiphenyl sulfone product.[1][6]

Characterization: The structure and purity of the synthesized compound are confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][2]

Applications

4,4'-Difluorodiphenyl sulfone is a versatile intermediate with applications in several areas of chemical manufacturing.

High-Performance Polymers

The primary application of 4,4'-difluorodiphenyl sulfone is as a monomer in the synthesis of high-performance sulfone polymers, such as polyethersulfone (PES) and polyphenylsulfone (PPSU).[7][8] These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and medical device industries.[7][8] The synthesis typically involves a nucleophilic aromatic substitution polycondensation reaction with a bisphenol.

Pharmaceutical Intermediate

4,4'-Difluorodiphenyl sulfone also serves as an important intermediate in the pharmaceutical industry.[9] Its difunctional nature allows for various chemical transformations, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[9] For instance, related sulfone compounds like 4,4'-diaminodiphenyl sulfone (Dapsone) are used for their antibacterial properties.[7][10]

Safety and Handling

4,4'-Difluorodiphenyl sulfone is classified as an irritant.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands and skin thoroughly after handling.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Store in a well-ventilated place and keep the container tightly closed.[1]

Conclusion

4,4'-Difluorodiphenyl sulfone is a key chemical intermediate with well-defined physicochemical properties that make it highly valuable for the synthesis of advanced materials and pharmaceuticals. Its high thermal stability and reactivity are leveraged in the production of high-performance polymers. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. 4-Fluorophenyl sulfone | 383-29-9 [chemicalbook.com]

- 3. Bis(4-fluorophenyl) sulfone 99 383-29-9 [sigmaaldrich.com]

- 4. 4,4'-Difluorodiphenyl sulfone,CAS 383-29-9,4-fluorophenyl sulfone [scienoc.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. 4,4-Dichlorodiphenyl Sulfone Market Size and Demand - 2035 [factmr.com]

- 9. 4,4'-Difluoro diphenyl sulfone (383-29-9) at Nordmann - nordmann.global [nordmann.global]

- 10. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 4,4'-Difluorodiphenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,4'-difluorodiphenyl sulfone (DFDPS), a crucial intermediate in the synthesis of high-performance polymers and active pharmaceutical ingredients.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols and a workflow diagram for its analysis.

Spectroscopic Data Summary

The structural symmetry of 4,4'-difluorodiphenyl sulfone, where two p-fluorophenyl groups are attached to a central sulfonyl moiety, dictates a relatively simple yet informative spectroscopic profile. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of DFDPS is complicated by the presence of fluorine, which couples with both ¹H and ¹³C nuclei, leading to complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned | Coupling Constants (J) Hz |

| ~ 7.9 - 8.1 | Multiplet (AA'BB') | H-2, H-6, H-2', H-6' | J(H,H), J(H,F) |

| ~ 7.2 - 7.4 | Multiplet (AA'BB') | H-3, H-5, H-3', H-5' | J(H,H), J(H,F) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment | Expected Multiplicity (due to C-F coupling) |

| ~ 165 | C-4, C-4' | Doublet of triplets (¹J_CF is large) |

| ~ 138 | C-1, C-1' | Triplet (³J_CF) |

| ~ 131 | C-2, C-6, C-2', C-6' | Doublet of doublets (²J_CF) |

| ~ 117 | C-3, C-5, C-3', C-5' | Doublet (³J_CF) |

Note: The ¹³C NMR spectrum is predicted based on analogues like 1,4-difluorobenzene.[3] Standard proton-decoupled ¹³C spectra of fluorinated compounds are complex due to strong one-bond and weaker long-range carbon-fluorine couplings (¹J_CF, ²J_CF, ³J_CF, etc.).[3][4]

Table 3: ¹⁹F NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Fluorine Assignment |

| ~ -106 | Multiplet | F-4, F-4' |

Note: The chemical shift is estimated from the closely related analogue 4,4'-difluorobenzophenone (δ = -105.8 ppm in CDCl₃).[5] The signal is a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. The reference standard is CFCl₃ at 0.00 ppm.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of DFDPS is characterized by strong absorptions corresponding to the sulfonyl group, the carbon-fluorine bond, and the aromatic ring system.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1590 | Strong | Aromatic C=C Stretch |

| ~1490 | Strong | Aromatic C=C Stretch |

| ~1330 | Very Strong | Asymmetric SO₂ Stretch |

| ~1260 | Strong | C-F Stretch |

| ~1160 | Very Strong | Symmetric SO₂ Stretch |

| ~840 | Strong | C-H Out-of-plane Bending (p-disubstituted) |

Data extracted from the NIST Chemistry WebBook.[8] The sulfone group's symmetric and asymmetric stretches are highly characteristic and intense.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of DFDPS results in a clear molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Ion Assignment |

| 254 | High | [M]⁺ (Molecular Ion) |

| 127 | High | [C₆H₄FSO]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Data derived from analysis of the NIST mass spectrum for Sulfone, bis(p-fluorophenyl).[8] The molecular formula is C₁₂H₈F₂O₂S, with a molecular weight of 254.25 g/mol .[8] Fragmentation often involves cleavage of the C-S bond or loss of neutral fragments like SO₂.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation (Solution State):

-

Weigh approximately 10-25 mg of solid 4,4'-difluorodiphenyl sulfone for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) to dissolve the sample completely.

-

To ensure a homogenous solution free of particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

Instrumentation and Data Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

For ¹³C NMR: Acquire the spectrum with proton broadband decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

For ¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. Chemical shifts are referenced to an external standard of trichlorofluoromethane (CFCl₃) at 0.00 ppm.[12] Inverse gated decoupling may be used for quantitative analysis to suppress the nuclear Overhauser effect (NOE).[7]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 4,4'-difluorodiphenyl sulfone powder directly onto the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After analysis, clean the crystal surface thoroughly.

Mass Spectrometry

Sample Preparation and Introduction:

-

For electron ionization (EI), a solid sample can be introduced via a direct insertion probe.

-

Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a low concentration (approx. 1 mg/mL).

-

The sample is then introduced into the ion source, where it is vaporized by heating in a high vacuum.[11]

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

The experiment is performed on a mass spectrometer equipped with an EI source.

-

In the source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[11]

-

This bombardment causes the molecule to lose an electron, forming a radical cation (the molecular ion, [M]⁺).

-

Excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis for each spectroscopic technique is outlined below.

Caption: Workflow for NMR, IR, and MS analysis of 4,4'-difluorodiphenyl sulfone.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. colorado.edu [colorado.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Sulfone, bis(p-fluorophenyl) [webbook.nist.gov]

- 9. Diphenyl sulfone [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uni-saarland.de [uni-saarland.de]

- 12. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide on the Physicochemical Properties and Potential Biological Significance of Benzene, 1,1'-sulfonylbis[4-fluoro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene, 1,1'-sulfonylbis[4-fluoro-, commonly known as 4,4'-difluorodiphenyl sulfone, is a halogenated aromatic sulfone with the chemical formula C₁₂H₈F₂O₂S.[1][2] While a specific single-crystal X-ray diffraction study detailing its crystal structure is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its known physicochemical properties and outlines a detailed, generalized experimental protocol for determining its crystal structure. Furthermore, this document explores the broader biological activities and associated signaling pathways of the diaryl sulfone class of compounds, offering insights into the potential, yet currently uninvestigated, therapeutic applications of 4,4'-difluorodiphenyl sulfone.

Physicochemical Properties

4,4'-difluorodiphenyl sulfone is a white to light yellow crystalline powder.[3] It is primarily utilized as a monomer in the synthesis of high-performance polymers like polyether sulfone (PES) due to its thermal and chemical stability.[4][5]

Table 1: Physicochemical Data for Benzene, 1,1'-sulfonylbis[4-fluoro-

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₈F₂O₂S | [1][2] |

| Molecular Weight | 254.25 g/mol | [1][2] |

| CAS Number | 383-29-9 | [1][2] |

| Melting Point | 98-100 °C | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Soluble in methanol | [3] |

Experimental Protocols

While the specific crystal structure of 4,4'-difluorodiphenyl sulfone is not publicly deposited, a standard methodology for its determination via single-crystal X-ray diffraction can be detailed.

Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. A common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

Protocol for Crystallization of 4,4'-difluorodiphenyl sulfone:

-

Solvent Selection: Dissolve a small amount of 4,4'-difluorodiphenyl sulfone in a variety of volatile organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) at room temperature to find a solvent in which it is sparingly soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently warming the mixture.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator) and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a spatula or fine-tipped forceps.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Protocol for SC-XRD Data Collection:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This process yields the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Potential Biological Significance and Signaling Pathways (Based on Diaryl Sulfone Analogs)

While no specific biological activities have been reported for 4,4'-difluorodiphenyl sulfone, the broader class of diaryl sulfones exhibits a range of pharmacological effects, suggesting potential avenues for future research.

Anti-inflammatory and Neuroprotective Effects

Several studies have highlighted the anti-inflammatory and neuroprotective properties of diaryl sulfone derivatives. These effects are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Some styryl sulfone compounds, which share the diaryl sulfone core, have been shown to inhibit the phosphorylation of p38 MAPK.[6] This inhibition can suppress the downstream activation of transcription factors like NF-κB, which are pivotal in the expression of pro-inflammatory cytokines.[6]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Certain sulfone derivatives have been observed to promote the nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their upregulation and a subsequent reduction in oxidative damage.[6]

Other Potential Biological Activities

The diaryl sulfone scaffold is present in various compounds with diverse biological activities, including:

-

Antimicrobial and Anticancer Activity: Various sulfone derivatives have been investigated for their potential as antimicrobial and anticancer agents.[7]

-

Enzyme Inhibition: Some vinyl sulfone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflows for crystallographic analysis and the signaling pathways potentially modulated by diaryl sulfone compounds.

Conclusion

Benzene, 1,1'-sulfonylbis[4-fluoro- is a commercially significant compound, primarily serving as a building block for advanced polymers. While its definitive crystal structure remains to be publicly elucidated, established crystallographic techniques provide a clear path for its determination. The broader family of diaryl sulfones demonstrates a rich pharmacology, particularly in the realms of anti-inflammatory and neuroprotective activities through the modulation of key signaling pathways. This suggests that 4,4'-difluorodiphenyl sulfone, though currently unexplored in a biological context, may hold untapped potential as a lead compound for drug discovery and development. Further investigation into its crystal structure and biological properties is warranted to fully characterize this molecule and explore its potential therapeutic applications. this molecule and explore its potential therapeutic applications.

References

- 1. Sulfone, bis(p-fluorophenyl) [webbook.nist.gov]

- 2. Sulfone, bis(p-fluorophenyl) [webbook.nist.gov]

- 3. 4-Fluorophenyl sulfone | 383-29-9 [amp.chemicalbook.com]

- 4. Modified polyether-sulfone membrane: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polysulfone - Wikipedia [en.wikipedia.org]

- 6. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Solubility of 4,4'-difluorodiphenyl sulfone in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-difluorodiphenyl sulfone (DFDPS), a key monomer in the synthesis of high-performance polymers such as poly(ether sulfone) (PES) and a useful intermediate in the pharmaceutical industry.[1][2] Understanding its solubility is critical for reaction condition optimization, purification, and materials processing.

Core Concepts and Solubility Profile

4,4'-Difluorodiphenyl sulfone is a crystalline solid with a melting point of 98-100 °C.[3] Its molecular structure, characterized by two electron-withdrawing fluoro-substituted phenyl rings attached to a sulfonyl group, renders it sparingly soluble in water but soluble in various organic solvents.[4] The primary solvents used for dissolving DFDPS are polar aprotic solvents, which are essential for the synthesis of aromatic polymers via nucleophilic aromatic substitution.[5]

While precise quantitative solubility data at various temperatures is not widely published, qualitative solubility can be inferred from its application in polymerization reactions. These reactions typically require the monomer to be fully dissolved at elevated temperatures.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of 4,4'-difluorodiphenyl sulfone in common organic solvents based on its use in synthesis and general chemical properties.

| Solvent | Chemical Class | Solubility | Conditions / Notes |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Commonly used as a solvent for polymerization reactions involving DFDPS at elevated temperatures (e.g., >120 °C).[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a solvent for polymerization, often requiring heat to achieve complete dissolution.[7] |

| Methanol | Polar Protic | Soluble[3] | Specific concentration and temperature data are not readily available. |

| Ethanol | Polar Protic | Likely Soluble | Analogous sulfones show solubility in ethanol.[8] |

| Acetone | Polar Aprotic | Likely Soluble | Analogous sulfones show solubility in acetone.[4] |

| Chloroform | Halogenated | Likely Soluble | The related 4,4'-dichlorodiphenyl sulfone is soluble in chloroform.[8] |

| Water | Polar Protic | Insoluble | As with most aromatic sulfones, solubility in water is negligible.[9] |

Experimental Protocols for Solubility Determination

Determining the precise solubility of a compound like 4,4'-difluorodiphenyl sulfone requires a systematic experimental approach. The isothermal equilibrium method, followed by gravimetric or chromatographic analysis, is a standard and reliable technique.[10]

Isothermal Equilibrium (Shake-Flask) Method

This is the most common method for determining equilibrium solubility.

Objective: To determine the saturation concentration of 4,4'-difluorodiphenyl sulfone in a specific solvent at a controlled temperature.

Apparatus:

-

Jacketed glass vessel or flask

-

Constant temperature water bath with circulator

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a drying oven and desiccator for gravimetric analysis.

Procedure:

-

Preparation: Add an excess amount of 4,4'-difluorodiphenyl sulfone solid to a known volume or mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Submerge the vessel in the constant temperature bath and begin stirring. Allow the mixture to equilibrate for a sufficient period (typically 24 hours or longer) to ensure the solution reaches saturation.[1]

-

Sample Withdrawal: Stop the stirring and allow the undissolved solid to settle for several hours while maintaining the temperature. Carefully withdraw a sample of the clear supernatant using a pre-heated syringe to prevent premature crystallization.

-

Sample Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Concentration Analysis:

-

Gravimetric Method: Accurately weigh the filtered solution. Carefully evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved. The solubility can be calculated as grams of solute per 100 g of solvent.[10]

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC. Analyze the sample to determine the precise concentration of the solute.

-

Visualized Workflows and Relationships

Diagrams created using the Graphviz DOT language provide clear visual representations of experimental and logical processes.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the isothermal equilibrium method for determining solubility.

Synthesis of Poly(ether sulfone) from DFDPS

4,4'-difluorodiphenyl sulfone is a crucial monomer for producing poly(ether sulfone)s via nucleophilic aromatic substitution polymerization. The fluorine atoms act as excellent leaving groups. The diagram below illustrates the logical relationship in a typical synthesis with Bisphenol A.

References

- 1. 4,4'-Difluoro diphenyl sulfone (383-29-9) at Nordmann - nordmann.global [nordmann.global]

- 2. 4,4'-Difluorodiphenyl sulfone,CAS 383-29-9,4-fluorophenyl sulfone [scienoc.com]

- 3. 4-Fluorophenyl sulfone | 383-29-9 [amp.chemicalbook.com]

- 4. 4,4'-Diaminodiphenyl sulfone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. products.basf.com [products.basf.com]

- 6. CN103613752A - Synthesis method of polysulfone resin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Thermal Stability and Degradation of 4,4'-Difluorodiphenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Difluorodiphenyl sulfone (DFDPS) is a key monomer in the synthesis of high-performance poly(ether sulfone) (PES) and other fluorinated polymers, valued for their exceptional thermal stability and chemical resistance. Understanding the intrinsic thermal properties and degradation behavior of DFDPS is crucial for optimizing polymerization processes, ensuring material integrity at elevated temperatures, and predicting the long-term stability of resulting products. This technical guide provides a comprehensive overview of the thermal stability and degradation of DFDPS, including its known physical properties, detailed experimental protocols for its characterization, and a proposed thermal degradation pathway. While extensive data exists for PES, this guide focuses on the monomer itself, addressing a notable gap in publicly available information.

Introduction

Aromatic sulfone polymers, particularly poly(ether sulfone)s, are renowned for their high-temperature performance, mechanical strength, and resistance to hydrolysis and oxidation.[1] 4,4'-Difluorodiphenyl sulfone serves as a fundamental building block for these materials, with the fluorine substituents activating the aromatic rings for nucleophilic aromatic substitution during polymerization. The inherent stability of the diphenyl sulfone moiety contributes significantly to the thermal resilience of the final polymer. However, the thermal limits of the DFDPS monomer itself are a critical parameter for controlling reaction conditions and preventing unwanted side reactions or degradation during synthesis and processing.

This guide synthesizes the available information on DFDPS and provides a framework for its thermal analysis. It is intended to be a practical resource for researchers and professionals working with this compound, offering both established data and predictive insights based on the chemistry of related structures.

Physicochemical Properties of 4,4'-Difluorodiphenyl Sulfone

A summary of the key physical and chemical properties of DFDPS is presented in Table 1. These values are essential for handling, storage, and designing experimental procedures.

| Property | Value | Reference(s) |

| Chemical Name | 4,4'-Difluorodiphenyl sulfone | |

| Synonyms | Bis(4-fluorophenyl) sulfone, DFDPS | |

| CAS Number | 383-29-9 | |

| Molecular Formula | C₁₂H₈F₂O₂S | |

| Molecular Weight | 254.25 g/mol | |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 98-100 °C | [3] |

| Boiling Point | 367.9 ± 27.0 °C (Predicted) | [2] |

| Solubility | Soluble in methanol | [2] |

Table 1: Physicochemical properties of 4,4'-Difluorodiphenyl sulfone.

Thermal Analysis of 4,4'-Difluorodiphenyl Sulfone

The thermal stability and degradation of DFDPS can be systematically investigated using a suite of thermoanalytical techniques. While specific experimental data for the DFDPS monomer is scarce in the literature, this section outlines the standard methodologies for its characterization.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of DFDPS (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax), and the residual mass at the final temperature.

The logical workflow for a typical TGA experiment is illustrated in the diagram below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of DFDPS (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle. The sample is first heated past its melting point to erase its thermal history, cooled at a controlled rate, and then heated again at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic melting transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of DFDPS (microgram range) is placed in a pyrolysis sample holder (e.g., a quartz tube).

-

Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600-800 °C) in an inert carrier gas (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated fragments are ionized (typically by electron impact) and detected by the mass spectrometer, which provides a mass spectrum for each component.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Proposed Thermal Degradation Pathway of 4,4'-Difluorodiphenyl Sulfone

In the absence of direct experimental data on the thermal decomposition of DFDPS, a plausible degradation pathway can be proposed based on the known degradation mechanisms of aromatic sulfones and related fluorinated compounds. The primary degradation is expected to initiate with the cleavage of the C-S bonds, which are generally the weakest bonds in the diphenyl sulfone moiety.

The proposed primary degradation steps are as follows:

-

Homolytic Cleavage of the C-S Bond: At elevated temperatures, the initial and most likely degradation step is the homolytic cleavage of one of the carbon-sulfur bonds, leading to the formation of a 4-fluorophenyl radical and a 4-fluorobenzenesulfonyl radical.

-

Desulfonation: The 4-fluorobenzenesulfonyl radical is unstable and can readily lose sulfur dioxide (SO₂) to form another 4-fluorophenyl radical.

-

Radical Recombination and Abstraction: The highly reactive 4-fluorophenyl radicals can then undergo various reactions, including:

-

Recombination to form 4,4'-difluorobiphenyl.

-

Hydrogen abstraction from any available source to form fluorobenzene.

-

Further fragmentation of the aromatic ring at very high temperatures.

-

The proposed primary thermal degradation pathway is illustrated in the diagram below.

Summary of Thermal Properties

The following table summarizes the known and projected thermal properties of 4,4'-difluorodiphenyl sulfone. It is important to note that the decomposition data are predictive and require experimental verification.

| Thermal Property | Value/Prediction | Method |

| Melting Point (Tm) | 98-100 °C | DSC |

| Onset of Decomposition (Tonset) | > 350 °C (Projected) | TGA |

| Temperature of Max. Degradation Rate (Tmax) | > 400 °C (Projected) | TGA |

| Primary Gaseous Degradation Products | Sulfur Dioxide (SO₂), Fluorobenzene, 4,4'-Difluorobiphenyl (Projected) | Py-GC/MS |

Table 2: Summary of known and projected thermal properties of 4,4'-difluorodiphenyl sulfone.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(4-fluorophenyl) sulfone (CAS 383-29-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(4-fluorophenyl) sulfone (CAS 383-29-9). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and a proposed biological signaling pathway based on the activities of structurally related compounds.

Chemical Identity and Physical Properties

Bis(4-fluorophenyl) sulfone is a symmetrical diaryl sulfone compound. The presence of two fluorine atoms on the phenyl rings significantly influences its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of Bis(4-fluorophenyl) sulfone

| Property | Value | Reference(s) |

| CAS Number | 383-29-9 | |

| Molecular Formula | C₁₂H₈F₂O₂S | |

| Molecular Weight | 254.25 g/mol | |

| Appearance | White to brown or pink crystals or powder | |

| Melting Point | 98-100 °C | |

| Solubility | Insoluble in water. | [1] |

| Flash Point | Not applicable | |

| Storage Class | 11 - Combustible Solids |

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of Bis(4-fluorophenyl) sulfone.

Table 2: Spectral Data for Bis(4-fluorophenyl) sulfone

| Technique | Data | Reference(s) |

| Infrared (IR) Spectroscopy | Conforms to structure | |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of solid organic compounds like Bis(4-fluorophenyl) sulfone.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for Bis(4-fluorophenyl) sulfone.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline Bis(4-fluorophenyl) sulfone is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 3 mm.[2]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting point range.[2]

-

Accurate Determination: A fresh sample is heated at a slower rate, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[3]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. The procedure should be repeated at least once to ensure reproducibility.[3]

Objective: To obtain the infrared spectrum of Bis(4-fluorophenyl) sulfone to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

Apparatus:

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid Bis(4-fluorophenyl) sulfone is placed directly onto the ATR crystal surface.[4]

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.[4]

-

Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The spectrometer passes an infrared beam through the ATR crystal, which interacts with the sample at the surface.[5]

-

Cleaning: After the measurement, the sample is carefully removed, and the ATR crystal is cleaned with a soft cloth or wipe moistened with a suitable solvent.

Objective: To determine the mass-to-charge ratio (m/z) of Bis(4-fluorophenyl) sulfone, confirming its molecular weight.

Apparatus:

-

Mass spectrometer with an ESI source

-

Syringe pump

-

Suitable solvent (e.g., acetonitrile, methanol)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A dilute solution of Bis(4-fluorophenyl) sulfone is prepared in a suitable solvent. The concentration is typically in the low micromolar to nanomolar range.[6]

-

Instrument Setup: The ESI-MS is calibrated and tuned according to the manufacturer's instructions. Key parameters such as nebulizer gas pressure, drying gas flow rate, and drying gas temperature are set to default or optimized values.[6]

-

Sample Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.[7]

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[8]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.[7]

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak corresponding to [M+H]⁺ or other adducts is identified to confirm the molecular weight.

Synthesis Overview

Bis(4-fluorophenyl) sulfone is commonly synthesized through nucleophilic aromatic substitution (SNAr) reactions. A general synthetic workflow is outlined below.

References

- 1. Bis(4-fluorophenyl) sulfone CAS 383-29-9 | 841368 [merckmillipore.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. jk-sci.com [jk-sci.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Health and Safety of 4,4'-Difluorodiphenyl Sulfone

Disclaimer: This document provides a summary of available health and safety information for 4,4'-difluorodiphenyl sulfone. It is intended for an audience of researchers, scientists, and drug development professionals. A significant lack of specific toxicological data for 4,4'-difluorodiphenyl sulfone in publicly available literature necessitates the inclusion of data from a structurally similar compound, p,p'-dichlorodiphenyl sulfone, for illustrative purposes. This information should not be used for direct safety assessments of 4,4'-difluorodiphenyl sulfone.

Introduction

4,4'-Difluorodiphenyl sulfone (CAS RN: 383-29-9) is a chemical intermediate used in the synthesis of polymers and potentially in the development of pharmaceutical compounds.[1][2] Understanding its health and safety profile is crucial for safe handling and for predicting its potential biological effects in research and development settings. This guide summarizes the available safety data for 4,4'-difluorodiphenyl sulfone and provides a more detailed toxicological profile of its close structural analog, p,p'-dichlorodiphenyl sulfone, to serve as a reference point in the absence of direct data.

Physicochemical and Safety Information for 4,4'-Difluorodiphenyl Sulfone

Available safety data for 4,4'-difluorodiphenyl sulfone is largely qualitative, primarily derived from safety data sheets. The compound is classified as an irritant.[3][4]

Table 1: Physicochemical and General Safety Data for 4,4'-Difluorodiphenyl Sulfone

| Property | Value | Reference |

| CAS Number | 383-29-9 | [4] |

| Molecular Formula | C₁₂H₈F₂O₂S | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3) | [3] |

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [3] |

Toxicological Data Summary

Comprehensive toxicological studies on 4,4'-difluorodiphenyl sulfone are not publicly available. To provide researchers with an understanding of the potential toxicological profile of this class of compounds, data from extensive studies on the chlorinated analog, p,p'-dichlorodiphenyl sulfone (CAS RN: 80-07-9), conducted by the National Toxicology Program (NTP), are presented below.[5][6][7]

It is critical to reiterate that the following data pertains to p,p'-dichlorodiphenyl sulfone and not 4,4'-difluorodiphenyl sulfone.

Subchronic and Chronic Toxicity of p,p'-Dichlorodiphenyl Sulfone

Table 2: Summary of 14-Week Subchronic Toxicity Study of p,p'-Dichlorodiphenyl Sulfone in F344/N Rats (Feed Study) [5][8]

| Parameter | Male | Female |

| Dose Levels (ppm) | 0, 30, 100, 300, 1,000, 3,000 | 0, 30, 100, 300, 1,000, 3,000 |

| Body Weight Effects | Significantly decreased at ≥300 ppm | Significantly decreased at ≥300 ppm |

| Target Organs | Liver, Kidney | Liver, Kidney |

| Key Findings | Increased liver and kidney weights, centrilobular hepatocyte hypertrophy, dose-related increase in severity of nephropathy. | Increased liver weights, centrilobular hepatocyte hypertrophy, increased incidence of nephropathy at ≥1,000 ppm. |

Table 3: Summary of 2-Year Chronic Toxicity and Carcinogenicity Study of p,p'-Dichlorodiphenyl Sulfone in F344/N Rats and B6C3F1 Mice (Feed Study) [5][7]

| Species | Sex | Dose Levels (ppm) | Key Non-Neoplastic Lesions | Carcinogenicity Conclusion |

| Rat | Male | 0, 10, 30, 100 | Liver: Centrilobular hypertrophy | No evidence of carcinogenic activity |

| Female | 0, 30, 100, 300 | Liver: Centrilobular hypertrophy, Bile duct hyperplasia, Centrilobular degeneration | No evidence of carcinogenic activity | |

| Mouse | Male | 0, 30, 100, 300 | Liver: Centrilobular hypertrophy | No evidence of carcinogenic activity |

| Female | 0, 30, 100, 300 | Liver: Centrilobular hypertrophy, Eosinophilic foci | No evidence of carcinogenic activity |

Genetic Toxicology of p,p'-Dichlorodiphenyl Sulfone

Table 4: Genetic Toxicology of p,p'-Dichlorodiphenyl Sulfone [5][9]

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA97, TA98, TA100, TA1535, TA1537 | With and Without | Negative |

| Chromosomal Aberrations | Chinese hamster ovary (CHO) cells | With and Without | Negative |

| Sister Chromatid Exchange | Chinese hamster ovary (CHO) cells | With | Negative |

| Without | Equivocal | ||

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Positive |

Experimental Protocols (Based on p,p'-Dichlorodiphenyl Sulfone Studies)

The following are generalized descriptions of protocols used in the toxicological assessment of p,p'-dichlorodiphenyl sulfone, which are indicative of the types of studies that would be necessary to characterize 4,4'-difluorodiphenyl sulfone.

14-Week Subchronic Feed Study

-

Test Species: F344/N rats and B6C3F1 mice.[5]

-

Administration: The test compound was mixed into the feed at various concentrations (e.g., 0, 30, 100, 300, 1,000, or 3,000 ppm).[5]

-

Duration: 14 weeks.[5]

-

Observations: Animals were observed for clinical signs of toxicity. Body weights and feed consumption were recorded weekly.[8]

-

Pathology: At the end of the study, a complete necropsy was performed. Tissues from major organs were collected, preserved, and examined microscopically.[10]

2-Year Chronic Toxicity and Carcinogenicity Bioassay

-

Test Species: F344/N rats and B6C3F1 mice.[5]

-

Administration: The test compound was administered in the feed at concentrations determined from the 14-week studies (e.g., for male rats: 0, 10, 30, 100 ppm).[5]

-

Duration: 104 to 105 weeks.[10]

-

Observations: Similar to the subchronic study, with long-term monitoring for tumor development.[10]

-

Pathology: Comprehensive gross and microscopic examination of all major tissues and organs from all animals.[10]

Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). The number of revertant colonies is then counted. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.[11][12]

Mandatory Visualizations

As no specific signaling pathways for 4,4'-difluorodiphenyl sulfone have been identified, the following diagrams illustrate standardized experimental workflows relevant to toxicological assessment.

Caption: Workflow for an acute oral toxicity study.

Caption: Workflow for an Ames test.

Handling and Safety Precautions

Given the classification of 4,4'-difluorodiphenyl sulfone as an irritant, the following handling and safety precautions are recommended.[3]

-

Engineering Controls: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust.[3]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][14]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[16]

-

Conclusion

The available data on 4,4'-difluorodiphenyl sulfone is insufficient to perform a comprehensive health and safety risk assessment. It is identified as a skin, eye, and respiratory irritant, and appropriate handling precautions should be taken. The detailed toxicological data for the structural analog, p,p'-dichlorodiphenyl sulfone, suggest that the liver and kidneys could be potential target organs for toxicity and that there may be a potential for genotoxicity in vivo. However, p,p'-dichlorodiphenyl sulfone was not found to be carcinogenic in 2-year rodent bioassays.[5] These findings on the analog highlight the need for empirical testing of 4,4'-difluorodiphenyl sulfone to determine its specific toxicological profile. Researchers and drug development professionals should use this guide as a starting point and exercise caution, implementing robust safety protocols when handling this compound.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. scribd.com [scribd.com]

- 3. echemi.com [echemi.com]

- 4. 4,4'-Difluorodiphenyl sulfone - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Toxicology and carcinogenesis studies of p,p'-dichlorodiphenyl sulfone in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. p,p'-Dichlorodiphenyl sulfone (80-07-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nucro-technics.com [nucro-technics.com]

- 12. measurlabs.com [measurlabs.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a High-Performance Monomer: A Technical Guide to 4,4'-Difluorodiphenyl Sulfone

An in-depth exploration of the discovery, synthesis, and historical evolution of a cornerstone in advanced material science.

Abstract

4,4'-Difluorodiphenyl sulfone (DFDPS) is a key building block in the synthesis of a range of high-performance thermoplastics, most notably polyetheretherketone (PEEK) and polyethersulfone (PES). Its robust chemical structure, featuring two activating fluorine atoms, facilitates the formation of remarkably stable and resilient polymer chains. This technical guide provides a comprehensive overview of the discovery and historical development of DFDPS, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of its pivotal role in the advancement of polymer science and other industrial applications.

Introduction: A Molecule of Strength and Stability

The advent of high-performance polymers has revolutionized numerous industries, from aerospace and automotive to medical devices and electronics. At the heart of many of these advanced materials lies 4,4'-difluorodiphenyl sulfone (CAS No: 383-29-9), a crystalline powder with the chemical formula C₁₂H₈F₂O₂S. The strategic placement of fluorine atoms on the phenyl rings of the diphenyl sulfone backbone imparts exceptional reactivity for nucleophilic aromatic substitution, the key reaction in the polymerization of polyarylethers. This guide delves into the history of this critical monomer, its synthesis, and its impact on materials science.

Discovery and Historical Context

While a definitive seminal publication marking the first synthesis of 4,4'-difluorodiphenyl sulfone is not readily apparent in contemporary databases, its development is intrinsically linked to the broader exploration of aromatic sulfones and fluorinated organic compounds in the mid-20th century. The synthesis of its chloro-analogue, 4,4'-dichlorodiphenyl sulfone, was well-established, primarily for the production of polysulfones and the drug Dapsone.[1][2] It is highly probable that early syntheses of DFDPS were achieved through analogous methods, particularly the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.